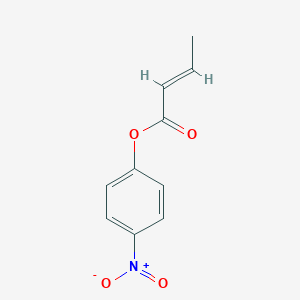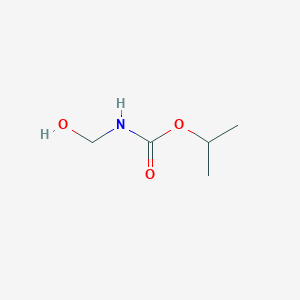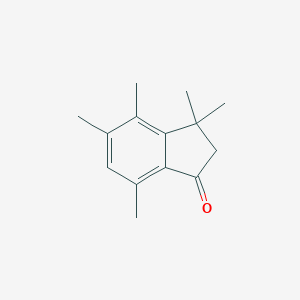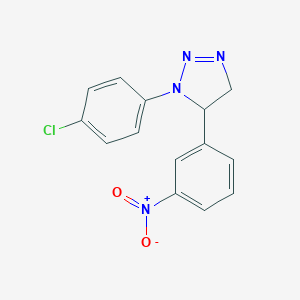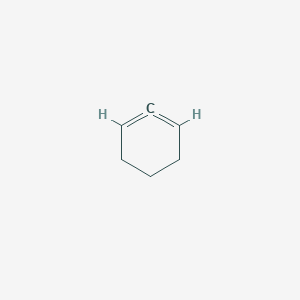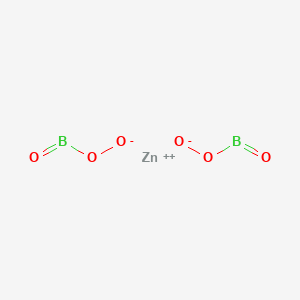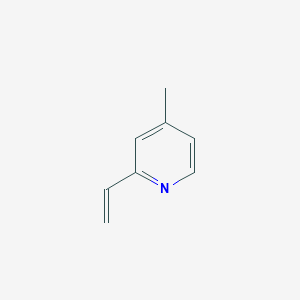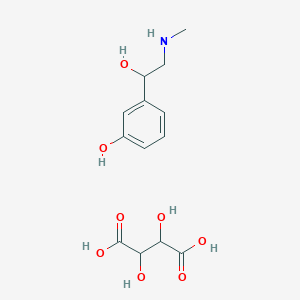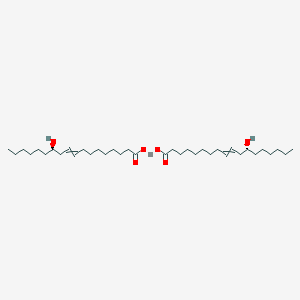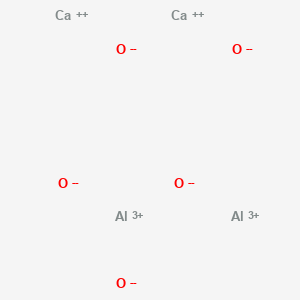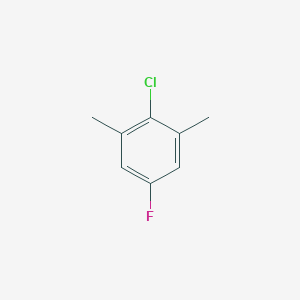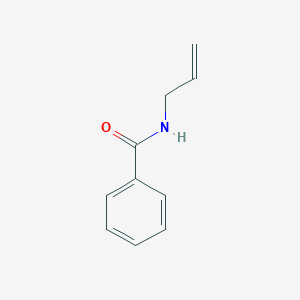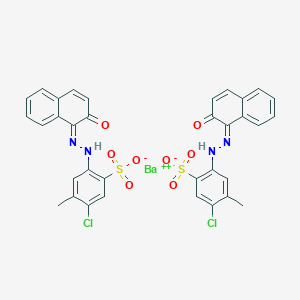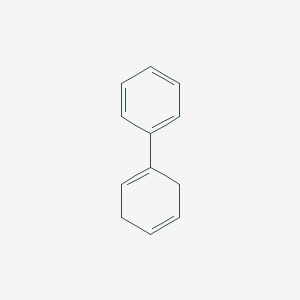
2-Phenyl-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,4-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. It has been extensively studied due to its potential applications in various scientific fields, including organic synthesis, material science, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,4-cyclohexadiene is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzyme activity, modulation of gene expression, and alteration of cell signaling pathways. In pharmacology, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
2-Phenyl-1,4-cyclohexadiene has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects and to improve cognitive function. In material science, it has been shown to have unique optical and electronic properties, making it a potential candidate for various electronic and optical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its ease of synthesis, its versatility as a building block for the synthesis of various organic compounds, and its potential applications in various scientific fields. The limitations of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the study of 2-Phenyl-1,4-cyclohexadiene. In pharmacology, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications. In material science, further studies are needed to explore its unique optical and electronic properties and to develop new materials with improved properties. In organic synthesis, further studies are needed to develop new methods for the synthesis of 2-Phenyl-1,4-cyclohexadiene and to explore its potential as a building block for the synthesis of new organic compounds.
Méthodes De Synthèse
2-Phenyl-1,4-cyclohexadiene can be synthesized through several methods, including the Diels-Alder reaction, the Birch reduction, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene and styrene in the presence of a catalyst to form 2-Phenyl-1,4-cyclohexadiene. The Birch reduction involves the reduction of benzene with sodium in liquid ammonia to form the corresponding cyclohexadiene. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form 2-Phenyl-1,4-cyclohexadiene.
Applications De Recherche Scientifique
2-Phenyl-1,4-cyclohexadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. In material science, it has been used as a precursor for the synthesis of various polymers and materials with unique properties. In pharmacology, it has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propriétés
Numéro CAS |
13703-52-1 |
|---|---|
Nom du produit |
2-Phenyl-1,4-cyclohexadiene |
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclohexa-1,4-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2 |
Clé InChI |
CNALYQPYMGMRKP-UHFFFAOYSA-N |
SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
SMILES canonique |
C1C=CCC(=C1)C2=CC=CC=C2 |
Autres numéros CAS |
13703-52-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




